Azido-PEG(4)-Val-Cit-PAB-PNP
Description
Evolution and Significance of Cleavable Linker Technologies in Chemical Biology
The concept of cleavable linkers has been a significant driver in the evolution of chemical biology and targeted drug delivery. Early linker technologies were often non-cleavable, meaning the drug was only released upon the complete degradation of the antibody carrier within the lysosome of the target cell. While effective to some extent, this approach limited the bystander effect, where the released drug can kill neighboring cancer cells, and was not always efficient.
The development of cleavable linkers, which are designed to break under specific physiological conditions, marked a pivotal advancement. axispharm.com These linkers are engineered to be stable in the systemic circulation but to release their payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. axispharm.com This controlled release is achieved by incorporating moieties that are sensitive to various stimuli, such as changes in pH, the presence of specific enzymes, or a reducing environment. axispharm.comnih.gov
The significance of cleavable linker technologies lies in their ability to enhance the therapeutic window of potent drugs. By ensuring the drug remains attached to the antibody until it reaches the target, off-target toxicity is minimized. nih.gov Once at the tumor site, the specific cleavage mechanism allows for the efficient release of the unmodified, highly potent payload, which can then exert its cytotoxic effect. cam.ac.uk This targeted approach is particularly crucial for highly potent drugs that would be too toxic for systemic administration. The majority of ADCs currently in clinical development utilize cleavable linkers, underscoring their importance in modern therapeutics. cam.ac.uknih.gov
Overview of Multi-Component Linker Architectures for Targeted Delivery Systems
Modern targeted delivery systems often employ linkers with a multi-component architecture, where each component serves a distinct and crucial function. This modular design allows for the fine-tuning of the linker's properties to suit the specific antibody, payload, and target. A typical multi-component linker in an ADC, for instance, connects the antibody to the cytotoxic drug and is comprised of several key elements: a conjugation site, a spacer, a cleavable unit, and a self-immolative group. broadpharm.com
The conjugation site is the chemical handle that attaches the linker to the antibody. Common conjugation chemistries target specific amino acid residues on the antibody, such as lysine (B10760008) or cysteine.
The spacer element, often a polyethylene (B3416737) glycol (PEG) chain, plays a vital role in modifying the physicochemical properties of the conjugate. PEG linkers can improve solubility, particularly for hydrophobic drugs, enhance stability, and increase the hydrodynamic radius of the molecule, which can prolong its circulation time. axispharm.compurepeg.comprecisepeg.com
The cleavable unit is the core of the linker's release mechanism. This can be a peptide sequence susceptible to enzymatic cleavage by proteases like cathepsins, which are often overexpressed in tumor cells. broadpharm.commdpi.comiris-biotech.de Other cleavable motifs include acid-labile hydrazones that break in the acidic environment of endosomes and lysosomes, and disulfide bonds that are reduced in the intracellular environment. broadpharm.com
The self-immolative group is a chemical moiety that, following the cleavage of the primary cleavable unit, spontaneously decomposes to release the payload in its active form. iris-biotech.de This ensures a traceless release of the drug.
The combination of these components in a single linker architecture provides a high degree of control over the stability and release kinetics of the drug, which is essential for the development of safe and effective targeted therapies. nih.gov
Rationale for the Modular Design of Azido-PEG(4)-Val-Cit-PAB-PNP
Azido (B1232118) Group (N3): The terminal azide (B81097) group is a key feature for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. nih.govaxispharm.comnih.gov This allows for the straightforward and stable conjugation of the linker to a molecule containing a corresponding alkyne group, often the targeting antibody or another biomolecule. axispharm.commedchemexpress.com The azide group is small, stable, and generally does not interfere with biological systems, making it an ideal handle for bioconjugation. nih.gov
PEG(4) Spacer: The tetraethylene glycol (PEG(4)) spacer provides several advantages. It is a hydrophilic chain that can improve the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic payloads. axispharm.comchempep.com The PEG spacer also provides flexibility and can help to minimize steric hindrance between the antibody and the payload. purepeg.comchempep.com Furthermore, PEGylation can help to shield the conjugate from the immune system and reduce its clearance rate, thereby extending its circulation half-life. axispharm.com
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a well-established cleavable motif that is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. broadpharm.comiris-biotech.detcichemicals.comtcichemicals.com The Val-Cit linker is designed to be stable in the bloodstream but is efficiently cleaved upon internalization of the ADC into the target cancer cell. tcichemicals.com
p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. tcichemicals.comtcichemicals.combroadpharm.com Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety becomes unstable and undergoes a 1,6-elimination reaction, which in turn releases the attached payload. iris-biotech.de
p-Nitrophenyl (PNP) Carbonate: The p-nitrophenyl carbonate group is an activated leaving group. medchemexpress.comprecisepeg.comiris-biotech.de It facilitates the attachment of the drug (payload) to the PAB spacer. The PNP group is readily displaced by a nucleophilic group on the payload molecule, forming a stable carbamate (B1207046) linkage.
In essence, the modular design of this compound allows for a multi-step, highly controlled process. The azide group enables precise attachment to a targeting moiety, the PEG spacer enhances the biopharmaceutical properties, the Val-Cit dipeptide ensures tumor-specific cleavage, and the PAB-PNP system facilitates the efficient release of the active payload inside the cancer cell.
Structure
2D Structure
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51N9O13/c1-25(2)32(43-31(46)13-16-53-18-20-55-22-23-56-21-19-54-17-15-40-44-38)34(48)42-30(4-3-14-39-35(37)49)33(47)41-27-7-5-26(6-8-27)24-57-36(50)58-29-11-9-28(10-12-29)45(51)52/h5-12,25,30,32H,3-4,13-24H2,1-2H3,(H,41,47)(H,42,48)(H,43,46)(H3,37,39,49)/t30-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHAPNROVDNMD-CDZUIXILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51N9O13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Azido Peg 4 Val Cit Pab Pnp
Solid-Phase Peptide Synthesis (SPPS) of the Val-Cit-PAB Core
The foundation of the linker is the Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) core, which is constructed using solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of the dipeptide on a solid support, facilitating purification by simple filtration and washing. nih.govpeptide.comrsc.org
Selection and Application of Amine Protection Strategies (e.g., Boc, Fmoc)
To ensure the orderly assembly of the peptide chain, the α-amino group of each incoming amino acid must be temporarily protected. The two most common protecting groups used in SPPS are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). americanpeptidesociety.orgjpt.com
The Boc strategy utilizes an acid-labile Boc group for Nα-protection. americanpeptidesociety.orgslideshare.net Deprotection is achieved using moderately strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com While historically significant, the repeated acid treatments can lead to degradation of sensitive peptide sequences. americanpeptidesociety.org
The Fmoc strategy , which has become more prevalent, employs a base-labile Fmoc group. americanpeptidesociety.orgiris-biotech.de This group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The side chains of the amino acids are protected with acid-labile groups, which remain intact during the Fmoc removal steps. iris-biotech.de The orthogonality of the Fmoc/tBu (tert-butyl for side-chain protection) strategy, where the Nα-protecting group and side-chain protecting groups are removed under different conditions, is a significant advantage. iris-biotech.de
Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.orgpeptide.com | Basic (e.g., Piperidine in DMF) researchgate.net |
| Side-Chain Protection | Benzyl-based (Bzl), removed by strong acid (e.g., HF) researchgate.net | tert-Butyl-based (tBu), removed by moderate acid (e.g., TFA) iris-biotech.de |
| Cleavage from Resin | Strong acid (e.g., HF) researchgate.net | Moderate acid (e.g., TFA) researchgate.net |
| Advantages | Can be advantageous for hydrophobic peptides prone to aggregation. peptide.com | Milder deprotection conditions, compatibility with a wider range of functionalities. americanpeptidesociety.orgiris-biotech.de |
| Disadvantages | Harsher cleavage conditions can damage sensitive peptides. americanpeptidesociety.org | Potential for side reactions like diketopiperazine formation. researchgate.net |
Resin-Based Assembly and Cleavage Techniques
The synthesis begins with the attachment of the C-terminal amino acid, in this case, the p-aminobenzyl alcohol (PAB) moiety, to a solid support or resin. peptide.compeptide.com The choice of resin is critical as it determines the conditions under which the final peptide can be cleaved. For the synthesis of the Val-Cit-PAB core, a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is often employed. nih.govpeptide.com This allows for the cleavage of the peptide from the resin under mild acidic conditions, which helps to preserve the integrity of the assembled linker. acsgcipr.org
The peptide chain is then elongated by a series of coupling and deprotection steps. peptide.com In each cycle, the Nα-protecting group of the resin-bound amino acid (or peptide) is removed, and the next protected amino acid is introduced with a coupling reagent to facilitate the formation of the peptide bond. jpt.com Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net
Once the Val-Cit-PAB sequence is fully assembled on the resin, the final step is cleavage. wpmucdn.com For a 2-CTC resin, a solution of TFA in a solvent like dichloromethane (B109758) (DCM) is typically used. acsgcipr.org This process not only releases the peptide from the solid support but also removes the acid-labile side-chain protecting groups. wpmucdn.com The crude peptide is then precipitated and washed to remove residual scavengers and byproducts. wpmucdn.com
Integration of the Polyethylene (B3416737) Glycol (PEG) Spacer
To enhance the solubility and pharmacokinetic properties of the resulting ADC, a polyethylene glycol (PEG) spacer is incorporated into the linker. bachem.combiochempeg.comcpcscientific.com
PEGylation Chemistry and Optimization of Coupling Conditions
PEGylation, the covalent attachment of PEG chains, is a well-established technique to modify peptides and proteins. bachem.comnih.gov In the synthesis of Azido-PEG(4)-Val-Cit-PAB-PNP, a discrete PEG chain with four ethylene (B1197577) glycol units (PEG4) is used. iris-biotech.deprecisepeg.com This PEG moiety typically has a reactive functional group at one end to facilitate its conjugation to the peptide core and an azide (B81097) group at the other end for later "click" chemistry reactions. biosyntan.demedchemexpress.com
The coupling of the PEG spacer to the Val-Cit-PAB peptide is a critical step that requires careful optimization of reaction conditions. Factors such as pH, temperature, reaction time, and the molar ratio of reactants can significantly influence the efficiency of the PEGylation reaction. nih.gov The N-terminal amine of the valine residue is the target for PEGylation. The reaction is typically carried out in a suitable organic solvent, and the choice of coupling chemistry will depend on the reactive group on the PEG derivative. For instance, if the PEG derivative has a carboxylic acid group, standard peptide coupling reagents can be used to form an amide bond with the N-terminal amine of the dipeptide. cpcscientific.com
Influence of PEG Length on Linker Architectures
The length of the PEG chain is a crucial parameter in the design of ADC linkers. nih.govrsc.org While this article focuses on a PEG4 linker, it is important to understand the general principles of how PEG length can impact the properties of the final conjugate.
Solubility and Aggregation: Longer PEG chains generally lead to increased hydrophilicity, which can help to mitigate the aggregation often caused by hydrophobic drug payloads. wuxiapptec.comresearchgate.net
Pharmacokinetics: The size of the PEG chain can influence the circulation half-life of the ADC. Longer chains can increase the hydrodynamic radius of the conjugate, potentially reducing renal clearance and extending its time in circulation. nih.govresearchgate.net
Potency: The length of the PEG spacer can also affect the in vitro and in vivo potency of the ADC. An optimal linker length is necessary to ensure that the drug can be efficiently released and exert its cytotoxic effect once the ADC reaches the target cell. nih.govrsc.org
Functionalization with Azide and p-Nitrophenyl (PNP) Carbonate Moieties
The final steps in the synthesis of this compound involve the introduction of two key functional groups: the azide and the p-nitrophenyl (PNP) carbonate.
The azide group is a versatile chemical handle that allows for conjugation to a payload molecule via "click chemistry". biosyntan.demedchemexpress.commdpi.com Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between the azide-functionalized linker and an alkyne-modified drug. biosyntan.demdpi.com This modular approach simplifies the final assembly of the ADC. The azide functionality is typically introduced as part of the PEG spacer. iris-biotech.deprecisepeg.com
The p-nitrophenyl (PNP) carbonate is a highly reactive group that serves as an activated precursor for coupling the linker to the antibody. broadpharm.comnih.govbroadpharm.com The PNP group is an excellent leaving group, facilitating the reaction between the linker and the amino groups of lysine (B10760008) residues on the antibody to form a stable carbamate (B1207046) linkage. nih.govnih.gov The PNP carbonate is typically formed by reacting the hydroxyl group of the p-aminobenzyl alcohol (PAB) moiety with bis(p-nitrophenyl) carbonate in the presence of a base. google.com
The completed this compound molecule is then purified, typically by chromatography, to ensure high purity before its use in the final conjugation to an antibody and a cytotoxic payload.
Compound Information
Strategies for Azide Group Introduction
The synthesis of this compound incorporates a terminal azide (N₃) group, which is crucial for its function as a "click chemistry" reagent. medchemexpress.comtargetmol.com This functional group allows for the covalent attachment of the linker to molecules containing an alkyne group through highly efficient and specific cycloaddition reactions. medchemexpress.commedchemexpress.com The introduction of the azide moiety onto the polyethylene glycol (PEG) spacer is a key synthetic step, and several methodologies have been established for creating azido-terminated PEG derivatives. acs.orgresearchgate.net
A prevalent and efficient strategy involves a two-step modification of a hydroxyl-terminated PEG molecule. acs.orgmdpi.com This common synthetic route is outlined below:
Activation of the Terminal Hydroxyl Group: The synthesis typically begins with a PEG molecule that has a free hydroxyl (-OH) group at one end. This hydroxyl group is first converted into a better leaving group. A common method is mesylation, where the PEG-OH is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) to form a PEG-mesylate (PEG-OMs). mdpi.com The mesylate group is an excellent leaving group for subsequent nucleophilic substitution.
Nucleophilic Substitution with Azide: The resulting PEG-mesylate is then reacted with an azide salt, typically sodium azide (NaN₃), in a suitable polar solvent such as ethanol (B145695) or dimethylformamide (DMF). mdpi.com The azide ion (N₃⁻) acts as a nucleophile, displacing the mesylate group to form the desired azido-terminated PEG. acs.orgmdpi.com
An alternative approach begins with the ring-opening polymerization of ethylene oxide using an initiator that already contains an azide group, such as 3-azidopropanol. acs.org This method directly produces an azido-terminated PEG chain, which can then be further modified at the other terminus. The efficiency and quantitative nature of these reactions are often verified using analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org The incorporation of the azide group has a minimal effect on the crystallinity and solubility of the PEG chain, preserving its beneficial properties. researchgate.netmdpi.com
| Synthetic Step | Reagents | Purpose | Reference |
| Hydroxyl Activation | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | To convert the terminal -OH group into a good leaving group (mesylate). | mdpi.com |
| Nucleophilic Substitution | Sodium Azide (NaN₃) | To displace the mesylate group and introduce the terminal azide (N₃) functionality. | mdpi.com |
| Alternative Method | Azide-containing initiator (e.g., 3-azidopropanol) | To directly form an azido-terminated PEG chain via ring-opening polymerization of ethylene oxide. | acs.org |
Role of PNP as an Activated Ester for Amine Conjugation
The p-nitrophenyl (PNP) group in this compound functions as a highly reactive activated ester, specifically a p-nitrophenyl carbonate. broadpharm.comiris-biotech.de This functionality is designed for the efficient conjugation of the linker to a primary or secondary amine group, often found on a cytotoxic drug molecule, to form a stable carbamate bond. nih.govresearchgate.net
The reactivity of the PNP ester stems from the electronic properties of the p-nitrophenyl group. The nitro group (-NO₂) is strongly electron-withdrawing, which makes the corresponding p-nitrophenolate an excellent, stable leaving group. acs.org This activation facilitates the nucleophilic attack by an amine under mild reaction conditions, avoiding the need for harsh reagents that could compromise the integrity of sensitive drug molecules. researchgate.netacs.org
The conjugation process can be summarized as follows:
The amine group of a payload molecule acts as a nucleophile.
It attacks the electrophilic carbonyl carbon of the PNP carbonate on the linker.
The highly stable p-nitrophenolate anion is displaced as a leaving group.
A stable carbamate linkage is formed between the PAB (p-aminobenzyl alcohol) portion of the linker and the drug molecule.
This method is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its efficiency and specificity towards amine groups. broadpharm.commedchemexpress.com The resulting Val-Cit-PAB-drug portion of the molecule is designed to be stable in circulation but can be cleaved by specific enzymes like Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells, ensuring targeted release of the payload. tcichemicals.comacs.orgnih.gov The PNP ester provides a reliable and well-established chemical handle for the final step of attaching the payload to the cleavable linker system before its eventual conjugation to an antibody via the azide group.
| Feature | Description | Chemical Rationale | Reference |
| Functional Group | p-nitrophenyl (PNP) carbonate | An activated ester used for coupling reactions. | broadpharm.comnih.gov |
| Reactivity | Highly reactive towards primary and secondary amines. | The strong electron-withdrawing nitro group makes p-nitrophenolate a very good leaving group. | acs.org |
| Reaction Product | Stable carbamate bond | Forms a covalent linkage between the linker (via the PAB spacer) and an amine-containing molecule (payload). | nih.govtcichemicals.com |
| Reaction Conditions | Mild | The high reactivity of the PNP ester allows the reaction to proceed efficiently without harsh reagents or conditions. | researchgate.netacs.org |
Mechanistic Elucidation of Payload Release from Azido Peg 4 Val Cit Pab Pnp Conjugates
Enzymatic Triggering: Cathepsin-Mediated Cleavage of the Val-Cit Dipeptide
The release of the cytotoxic payload from an ADC utilizing the Azido-PEG(4)-Val-Cit-PAB-PNP linker is initiated by the enzymatic cleavage of the Valine-Citrulline (Val-Cit) dipeptide. This cleavage is a critical step, designed to occur preferentially within the lysosomal compartment of target cells where specific proteases, namely cathepsins, are active. nih.govtcichemicals.com
Specificity and Kinetics of Protease Hydrolysis at the Cit-PAB Amide Bond
The Val-Cit dipeptide sequence is a well-established substrate for certain lysosomal proteases. encyclopedia.pubnih.gov The primary site of cleavage is the amide bond between the citrulline residue and the p-aminobenzyl (PAB) group. tcichemicals.com This enzymatic hydrolysis is a highly specific event. The stability of the Val-Cit linker in systemic circulation is a key attribute, preventing premature drug release that could lead to off-target toxicity. cam.ac.uk
The kinetics of this cleavage are influenced by several factors. For instance, the presence of the PAB spacer itself can enhance enzyme binding and the subsequent cleavage kinetics. nih.gov Studies comparing different dipeptide sequences have shown that Val-Cit is cleaved efficiently. In one study, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker in an isolated cathepsin B cleavage assay. cam.ac.uk The design of the linker, including the nature of the payload, can also impact the efficiency of the enzymatic cleavage due to steric hindrance, which can inhibit the binding of cathepsin to the dipeptide. encyclopedia.pub
Identification and Role of Lysosomal Cathepsin Subtypes (e.g., Cathepsin B, S, L, F)
Initially, it was believed that Cathepsin B was the principal enzyme responsible for the cleavage of the Val-Cit linker. nih.govnih.gov Cathepsin B is a cysteine protease commonly found in the lysosomes of mammalian cells and is often overexpressed in tumor cells. nih.goviris-biotech.de However, subsequent research, including gene knockout studies, has revealed that other cathepsin subtypes are also involved in this process. encyclopedia.pubnih.gov
Cathepsins S, L, and F have been identified as also being capable of hydrolyzing the Val-Cit dipeptide. encyclopedia.pubnih.gov The Val-Cit linker exhibits broad sensitivity to a variety of cathepsins. This broad specificity can be advantageous, ensuring payload release even if the expression levels of a single cathepsin subtype are low in a particular tumor type. The relative contribution of each cathepsin subtype can vary depending on the cell type and its physiological state.
Table 1: Cathepsin Subtypes Involved in Val-Cit Cleavage
| Cathepsin Subtype | Role in Cleavage | Reference |
|---|---|---|
| Cathepsin B | Initially thought to be the primary cleaving enzyme. nih.govnih.gov | encyclopedia.pubnih.gov |
| Cathepsin S | Also involved in the cleavage mechanism. | encyclopedia.pubnih.gov |
| Cathepsin L | Also involved in the cleavage mechanism. | encyclopedia.pubnih.gov |
| Cathepsin F | Also involved in the cleavage mechanism. | encyclopedia.pubnih.gov |
Self-Immolative Cascade: The p-Aminobenzyl (PAB) Linker Mechanism
Following the enzymatic cleavage of the Val-Cit dipeptide, a spontaneous, multi-step chemical reaction known as a self-immolative cascade is triggered. This process is centered around the p-aminobenzyl (PAB) group and is essential for the traceless release of the payload.
Detailed 1,6-Elimination Reaction Pathways
The cleavage of the amide bond between citrulline and the PAB group exposes a free aniline (B41778) amine on the PAB moiety. This newly formed p-aminobenzyl alcohol derivative is unstable and undergoes a spontaneous 1,6-elimination reaction. google.comrsc.org This intramolecular electronic cascade involves the donation of electrons from the free amino group through the aromatic ring to the benzylic carbon, leading to the fragmentation of the linker. rsc.org The presence of an electron-donating group, in this case, the amine, is crucial for promoting this rapid disassembly. rsc.org The reaction results in the formation of an aza-quinone methide intermediate, which is highly reactive. cam.ac.ukrsc.org
Mechanisms of Traceless Payload Release
The term "traceless" signifies that the payload is released in its native, unmodified form, which is crucial for its pharmacological activity. nih.govnih.govrsc.orgrsc.org The 1,6-elimination of the PAB spacer facilitates this by ensuring that no part of the linker remains attached to the drug molecule. encyclopedia.pubnih.gov The highly reactive aza-quinone methide intermediate generated during the 1,6-elimination is subsequently quenched by water. rsc.org This process, along with the release of carbon dioxide, ultimately liberates the unmodified payload. cam.ac.ukgoogle.com The efficiency of this self-immolative process ensures that the active drug is delivered to its intracellular target.
Advanced Bioconjugation Strategies Utilizing Azido Peg 4 Val Cit Pab Pnp
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications in Conjugate Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction for forming stable triazole linkages between molecules. In the context of Azido-PEG(4)-Val-Cit-PAB-PNP, the terminal azide (B81097) group readily participates in CuAAC reactions with alkyne-modified biomolecules or payloads. mdpi.com This reaction is prized for its high specificity, quantitative yields, and mild reaction conditions, making it suitable for complex biological molecules. axispharm.comresearchgate.net
The process typically involves the use of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate. axispharm.comnih.gov To prevent potential damage to the biomolecule from copper-mediated oxidation, stabilizing ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are frequently employed. axispharm.comnih.govnih.gov The resulting 1,4-disubstituted triazole ring is exceptionally stable, ensuring that the conjugate remains intact in circulation until it reaches the target site. axispharm.com
The CuAAC reaction using this compound is instrumental in creating well-defined bioconjugates. For instance, an antibody can be functionalized with an alkyne group, and the this compound linker, already attached to a cytotoxic drug via the PNP carbonate, can be "clicked" onto the antibody. This strategy allows for the modular construction of ADCs with precise control over the linker and payload placement. axispharm.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Bioconjugation
While CuAAC is a powerful tool, the potential for copper-induced toxicity or protein oxidation has driven the development of catalyst-free alternatives. nih.govbiochempeg.com Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a leading strategy, circumventing the need for a copper catalyst. nih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound. mdpi.comnih.govnih.gov
The inherent ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition to proceed under physiological conditions without any external reagents. researchgate.netnih.gov This is particularly advantageous when working with sensitive biological systems or in living cells where the introduction of a heavy metal catalyst is undesirable. biochempeg.com The reaction is highly bioorthogonal, as neither azides nor cyclooctynes are typically found in biological systems, ensuring that the reaction is highly specific. nih.gov
The use of this compound in SPAAC follows a similar modular approach to CuAAC. A biomolecule is first modified with a strained alkyne, and then the azide-bearing linker-payload construct is introduced, leading to the formation of a stable triazole linkage. youtube.com Although SPAAC may have slightly slower kinetics compared to CuAAC, its catalyst-free nature often makes it the preferred method for in vivo conjugation and for biomolecules susceptible to metal-catalyzed degradation. researchgate.net
Conjugation to Diverse Biomolecules: Antibodies, Peptides, and Small Molecules
The versatility of the azide group in this compound allows for its conjugation to a wide array of biomolecules that have been appropriately functionalized with an alkyne or strained cyclooctyne. This includes large proteins like antibodies, smaller targeting ligands such as peptides, and even other small molecules to create more complex therapeutic constructs. nih.govbohrium.com
The most prominent application is in the development of antibody-drug conjugates (ADCs). youtube.com In this context, a monoclonal antibody that targets a tumor-specific antigen is linked to a potent cytotoxic drug using the this compound linker. youtube.com Upon binding to the target cancer cell, the ADC is internalized, and the Val-Cit component of the linker is cleaved by cathepsin B in the lysosome, releasing the drug to exert its cell-killing effect. nih.govbohrium.com
Beyond antibodies, peptides are also used to target specific receptors on diseased cells. The smaller size of peptides can allow for better tumor penetration. By conjugating a peptide to a therapeutic agent using this linker, a targeted peptide-drug conjugate can be created. Similarly, this linker can be used to connect two different small molecules, for example, a targeting moiety and a therapeutic payload, to create a targeted small-molecule drug conjugate.
Comparative Analysis of Site-Specific vs. Random Conjugation Approaches
The method of attaching the linker-drug complex to the antibody has a profound impact on the final properties of the ADC. Two primary strategies exist: random conjugation and site-specific conjugation. news-medical.net
Random conjugation typically targets the side chains of naturally occurring amino acids, most commonly the ε-amine groups of lysine (B10760008) residues or the thiol groups from reduced interchain disulfides. mdpi.comyoutube.com Since antibodies contain numerous lysine residues, this approach results in a heterogeneous mixture of ADCs with a variable drug-to-antibody ratio (DAR) and different conjugation sites. mdpi.comyoutube.com This heterogeneity can lead to a product with inconsistent pharmacokinetic properties and a narrower therapeutic window. acs.org For example, species with a high DAR may be cleared more rapidly from circulation, while those with a low DAR may have reduced potency. nih.gov
Site-specific conjugation , in contrast, aims to attach the linker-drug to a predetermined location on the antibody. mdpi.com This can be achieved by engineering the antibody to contain a unique reactive handle, such as an unnatural amino acid or an unpaired cysteine residue, at a specific site. youtube.commdpi.com An alkyne or cyclooctyne can then be introduced at this site, allowing for a highly controlled reaction with this compound. The result is a homogeneous population of ADCs with a uniform DAR and precisely located payloads. news-medical.netmdpi.com This homogeneity generally leads to improved pharmacokinetics, a wider therapeutic index, and a more predictable safety profile. mdpi.com
Below is a table summarizing the key differences between these two approaches:
| Feature | Random Conjugation (e.g., Lysine) | Site-Specific Conjugation (e.g., Engineered Cysteine/UAA) |
| Conjugation Site | Multiple, non-specific surface lysines | Pre-defined, specific site |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous distribution (e.g., DAR 0-8) | Homogeneous, single DAR value (e.g., DAR 2) |
| Product Homogeneity | Low | High |
| Pharmacokinetics | Variable, often faster clearance for high DAR species | Consistent and predictable |
| Therapeutic Window | Narrower | Wider |
| Manufacturing | Simpler process | Requires antibody engineering and more complex process |
| Analytical Characterization | Complex due to multiple species | Simpler and more defined |
Impact of Conjugation Chemistry on Heterogeneity of Bioconjugates
The choice of conjugation chemistry is a critical determinant of the heterogeneity of the final bioconjugate. youtube.com As discussed, random conjugation to lysine or cysteine residues inherently produces a complex mixture of ADC species. nih.govbohrium.com This heterogeneity is not just limited to the number of drugs attached but also their location on the antibody, which can impact the antibody's stability, aggregation propensity, and antigen-binding affinity. bohrium.com
The use of click chemistry, both CuAAC and SPAAC, with this compound, when paired with site-specific antibody modification, significantly reduces heterogeneity. nih.gov The high efficiency and specificity of these reactions ensure that the conjugation proceeds to completion with minimal side products, resulting in a more uniform and well-characterized bioconjugate. nih.gov This ultimately contributes to the development of safer and more effective targeted therapeutics.
Analytical Methodologies for Comprehensive Characterization of Azido Peg 4 Val Cit Pab Pnp and Its Bioconjugates
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) Spectroscopy) for Structural Elucidation
Spectroscopic methods are fundamental in verifying the chemical structure of the Azido-PEG(4)-Val-Cit-PAB-PNP linker and confirming its successful conjugation to the antibody.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of the linker itself. Quantitative NMR (qNMR) can be utilized to ascertain the purity of the uniform PEG (polyethylene glycol) component of the linker. rsc.org This is crucial as the PEG moiety influences the linker's solubility and pharmacokinetic properties. rsc.orgresearchgate.net For the complete linker, 1H NMR and 13C NMR would be employed to confirm the presence and connectivity of all its components: the azido (B1232118) group for click chemistry, the PEG(4) spacer, the cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, the p-aminobenzyl alcohol (PAB) self-immolative spacer, and the p-nitrophenyl (PNP) carbonate active ester for drug attachment.
Ultraviolet-Visible (UV-Vis) spectroscopy serves as a simpler, yet vital, technique in the characterization of both the linker and the final ADC. The p-nitrophenyl group in the linker has a distinct UV absorbance, which can be monitored to follow the conjugation reaction. researchgate.net For the ADC, UV-Vis spectroscopy is often used to determine the drug-to-antibody ratio (DAR). nih.gov This method is effective when the drug and the antibody have different maximum absorbance wavelengths (λmax). nih.gov By measuring the absorbance of the ADC at the λmax of the antibody (typically around 280 nm) and the λmax of the payload, the concentrations of both components can be determined, allowing for the calculation of the average number of drug molecules conjugated to each antibody. researchgate.netnih.gov
A summary of the spectroscopic applications is provided in the table below.
| Technique | Application for this compound & Bioconjugates | Key Information Obtained |
| NMR | Structural elucidation of the linker. | Confirmation of chemical structure, connectivity of functional groups, purity of PEG component. rsc.org |
| UV-Vis | Monitoring conjugation reaction and determining DAR of the ADC. | Reaction progress, average number of conjugated drugs per antibody. nih.gov |
Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC) for Purity and Homogeneity Assessment
Chromatographic techniques are indispensable for assessing the purity of the this compound linker and the homogeneity of the resulting ADC.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis of the linker and the characterization of the ADC. For the linker, HPLC can confirm its purity and identify any potential impurities. For the ADC, various HPLC modes are employed to assess its heterogeneity.
Size-Exclusion Chromatography (SEC) is primarily used to separate molecules based on their hydrodynamic radius. rsc.org In the context of ADCs, SEC is crucial for quantifying high molecular weight species, such as aggregates, which can impact efficacy and immunogenicity. rsc.orgnih.gov It can also be used to separate the PEGylated protein conjugate from the free PEG. nih.gov The attachment of the linker and drug to the antibody can lead to a shift in the elution profile compared to the unconjugated antibody, providing an initial assessment of conjugation. rsc.org
The table below outlines the primary applications of these chromatographic methods.
| Technique | Application for this compound & Bioconjugates | Key Information Obtained |
| HPLC | Purity analysis of the linker, characterization of ADC heterogeneity. | Purity of the linker, distribution of different ADC species. |
| SEC | Detection of aggregates and separation of free PEG from the conjugate. rsc.orgnih.gov | Presence of high molecular weight species, confirmation of conjugation. |
| RP-HPLC | Separation of ADC species with different drug loads. nih.gov | Distribution of DAR species, assessment of ADC homogeneity. |
Mass Spectrometry (MS) for Molecular Weight Determination and Conjugation Confirmation
Mass spectrometry is a powerful analytical technique that provides precise molecular weight information, making it essential for the characterization of ADCs. news-medical.net It is used to confirm the identity of the linker and to provide detailed information about the structure and heterogeneity of the ADC.
Intact mass analysis of an ADC by MS allows for the determination of its molecular weight and the distribution of different drug-loaded species. nih.govlcms.cz This information is critical for calculating the average drug-to-antibody ratio (DAR), a key quality attribute that affects the ADC's therapeutic efficacy. lcms.czlcms.cz Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. nih.govnih.gov Native MS, performed under non-denaturing conditions, is particularly valuable for analyzing cysteine-linked ADCs as it preserves the non-covalent interactions between the antibody chains. lcms.cznih.gov The resulting mass spectrum shows a distribution of peaks, each corresponding to a specific number of conjugated drug-linkers, from which the average DAR can be calculated. nih.govlcms.cz
To identify the specific sites on the antibody where the this compound linker is attached, a technique called peptide mapping is employed. researchgate.netwaters.com This "bottom-up" approach involves the enzymatic digestion of the ADC into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netwaters.com The mass of the peptides is measured, and fragmentation analysis (MS/MS) is used to determine their amino acid sequence. waters.com By comparing the peptide map of the ADC to that of the unconjugated antibody, peptides that have been modified with the drug-linker can be identified. waters.comwaters.com This allows for the precise localization of the conjugation sites, which is crucial for understanding the structure-activity relationship and ensuring manufacturing consistency. researchgate.net Challenges in this analysis can arise from the hydrophobicity of the drug moiety, which may require specialized sample preparation and analytical conditions. nih.gov A drug deconjugation-assisted peptide mapping method has been developed to improve the quality of MS/MS fragmentation and the accuracy of site occupancy calculations for ADCs with cleavable linkers. researchgate.net
The following table summarizes the mass spectrometry approaches for ADC characterization.
| Technique | Application for this compound & Bioconjugates | Key Information Obtained |
| Intact Mass MS | Determination of ADC molecular weight and DAR. nih.govlcms.cz | Average DAR, distribution of drug-loaded species. |
| Peptide Mapping (LC-MS/MS) | Identification of conjugation sites. researchgate.netwaters.com | Specific amino acid residues where the linker is attached. |
Theoretical and Computational Approaches in Linker Design and Mechanism Prediction
Molecular Modeling of Enzymatic Substrate-Linker Interactions
The "Azido-PEG(4)-Val-Cit-PAB-PNP" linker is designed for selective cleavage by enzymes overexpressed in the tumor microenvironment, such as Cathepsin B. mdpi.com The valine-citrulline (Val-Cit) dipeptide sequence serves as the specific recognition motif for these proteases. acrobiosystems.comnih.govnih.gov Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the intricate interactions between the Val-Cit substrate and the active site of Cathepsin B.
Molecular docking studies can predict the preferred binding orientation of the Val-Cit dipeptide within the catalytic pocket of Cathepsin B. These models help to visualize and analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern substrate recognition and binding affinity. For instance, docking analyses have revealed favorable interactions between the Val-Cit motif and the catalytic triad (B1167595) residues (Cys26, His110, His111) and other key residues like Gln23 in the Cathepsin B active site. nih.gov This understanding is crucial for designing linkers with enhanced selectivity and cleavage efficiency.
Following docking, molecular dynamics simulations provide a dynamic view of the enzyme-substrate complex, allowing researchers to study the conformational changes and stability of the bound state over time. nih.gov MD simulations can reveal the flexibility of the linker and the enzyme, providing insights into the induced-fit mechanisms that may occur upon binding. This information is invaluable for refining the linker design to optimize its enzymatic processing. By simulating the system in a solvated environment, MD can also offer a more realistic representation of the biological context.
The insights gained from these computational models guide the rational design of novel dipeptide sequences or modifications to the existing Val-Cit motif to improve properties like cleavage kinetics and selectivity. acrobiosystems.com For example, alternative dipeptides like valine-alanine (Val-Ala) have been explored and computationally evaluated for their interaction with Cathepsin B. acrobiosystems.comnih.gov
Computational Studies on Self-Immolation Mechanisms (e.g., Density Functional Theory (DFT))
Upon enzymatic cleavage of the Val-Cit dipeptide, the linker is designed to undergo a spontaneous self-immolation process to release the active payload. This process is facilitated by the p-aminobenzyl alcohol (PAB) spacer. The mechanism involves a 1,6-elimination reaction, which is an electronic cascade that results in the fragmentation of the linker and the liberation of the payload. acs.orgrsc.orgcreativebiolabs.net
Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structure and reaction mechanisms of such self-immolative processes. mdpi.comnih.gov DFT calculations can provide detailed insights into the energetics and transition states of the 1,6-elimination reaction of the PAB spacer. These studies can elucidate the electronic effects of substituents on the PAB ring and their influence on the rate of self-immolation. acs.orgnih.gov
For instance, research has shown that the rate of immolation can be significantly affected by the electronic nature of the payload attached to the PAB spacer. acs.orgnih.gov Electron-withdrawing groups on a phenolic payload can accelerate the self-immolation process by stabilizing the transient phenoxide intermediate formed during the reaction. acs.orgnih.gov DFT calculations can quantify these electronic effects and predict how different payloads will influence the linker's fragmentation kinetics. This predictive capability is crucial for ensuring that the payload is released efficiently and in its active form following enzymatic cleavage.
The table below summarizes key findings from computational studies on self-immolation mechanisms:
| Computational Method | System Studied | Key Findings |
| Density Functional Theory (DFT) | p-aminobenzyl alcohol (PAB) spacer | Elucidation of the 1,6-elimination reaction pathway and transition state energies. |
| DFT with solvent models | PAB connected to various phenolic payloads | Prediction of the influence of electron-withdrawing/donating groups on the rate of self-immolation. acs.orgnih.gov |
These computational insights are instrumental in the design of linkers with tunable release rates, ensuring that the payload is liberated at a therapeutically optimal speed once the ADC has reached its target.
Predictive Models for Linker Stability and Payload Release Kinetics
A critical aspect of ADC design is ensuring the linker remains stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity. wuxiapptec.combinghamton.edu Conversely, upon reaching the target cell, the payload must be released efficiently. nih.govjaac-online.com Predictive models, including quantitative structure-activity relationship (QSAR) models and pharmacokinetic (PK) modeling, are employed to forecast linker stability and payload release kinetics. frontiersin.orgresearchgate.net
Once the ADC is internalized by the target cell and the Val-Cit sequence is cleaved, the kinetics of the subsequent self-immolation and payload release become paramount. nih.gov Mathematical models can be constructed to describe the entire process, from enzymatic cleavage to the final payload liberation. jaac-online.comnih.gov These models can incorporate various parameters, such as enzyme concentration, substrate affinity (Km), and the rate constant (kcat) for the enzymatic reaction, as well as the rate of the self-immolation cascade.
The table below presents an interactive overview of predictive models used in ADC linker development:
| Model Type | Input Parameters | Predicted Outcome | Relevance to this compound |
| Plasma Stability Models | Linker structure, PEG length, experimental stability data. nih.gov | Linker half-life in plasma, rate of premature payload release. nih.govspringernature.comsterlingpharmasolutions.com | Predicting the stability of the entire linker construct in circulation to minimize off-target toxicity. |
| QSAR Models | Physicochemical properties of dipeptide substrates. researchgate.net | Enzymatic cleavage rates by Cathepsin B. | Optimizing the Val-Cit sequence for efficient and selective cleavage. |
| Pharmacokinetic (PK) Models | ADC concentration, enzyme kinetics, cell uptake rates. frontiersin.orgnih.gov | Intracellular payload concentration over time. jaac-online.com | Simulating the overall efficacy of payload delivery at the target site. |
By integrating these theoretical and computational approaches, researchers can build a comprehensive in silico model of the "this compound" linker's behavior. This allows for the a priori prediction of its performance, facilitating the design of more effective and safer ADCs.
Emerging Research Directions and Future Perspectives for Azido Peg 4 Val Cit Pab Pnp Based Systems
Development of Novel Stimuli-Responsive Linkers Beyond Cathepsin-Sensitivity
While the cathepsin B-cleavable Val-Cit linker has been instrumental in the success of many ADCs, the scientific community is actively exploring alternative stimuli-responsive cleavage strategies to broaden the applicability and improve the selectivity of targeted therapies. nih.govelsevierpure.com This pursuit is driven by the desire to overcome potential limitations of cathepsin-based cleavage, such as variable enzyme expression across different tumor types and potential for off-target activation.
Table 1: Overview of Emerging Stimuli-Responsive Linker Technologies
| Stimulus | Cleavage Mechanism | Potential Advantages | Representative Linker Chemistries |
|---|---|---|---|
| pH | Acid-labile hydrolysis in the acidic tumor microenvironment or endosomal/lysosomal compartments. | Exploits the lower pH of tumors compared to healthy tissues. | Hydrazones, silyl (B83357) ethers. axispharm.com |
| Redox Potential | Reduction of disulfide bonds in the glutathione-rich intracellular environment. nih.gov | Leverages the significant difference in glutathione (B108866) concentrations between the cytoplasm and the extracellular space. nih.gov | Disulfide bonds. nih.gov |
| Specific Enzymes | Cleavage by enzymes overexpressed in the tumor microenvironment, other than cathepsin B. | Offers high selectivity for tumors with specific enzymatic profiles. | β-galactosidase-sensitive linkers, sulfatase-cleavable linkers. axispharm.com |
| Light | Photochemical cleavage upon exposure to a specific wavelength of light. | Provides spatiotemporal control over drug release. | Photo-responsive linkers. nih.govaxispharm.com |
| Bioorthogonal Reactions | In vivo chemical reactions that trigger drug release. nih.gov | Allows for external control and precise timing of payload activation. | Bioorthogonal cleavable linkers. nih.govaxispharm.com |
The development of these novel linkers aims to create a more diverse toolkit for ADC design, allowing for tailored approaches based on the specific characteristics of the target cancer. nih.gov For instance, acid-cleavable linkers, such as those based on silyl ethers, have shown enhanced stability in human plasma and significant therapeutic effects in preclinical models. axispharm.com Similarly, linkers sensitive to other enzymes like β-galactosidase and sulfatases, which are overexpressed in certain cancers, have demonstrated comparable or even superior efficacy to traditional Val-Cit linkers in some contexts. axispharm.com
Integration into Advanced Targeted Delivery Systems (e.g., Proteolysis-Targeting Chimeras (PROTACs), Immunoconjugates)
The versatile nature of the Azido-PEG(4)-Val-Cit-PAB-PNP linker extends its utility beyond traditional ADCs to more advanced targeted delivery systems. The presence of the azide (B81097) group allows for its incorporation into a variety of complex bioconjugates through "click chemistry". precisepeg.commedchemexpress.commedchemexpress.com
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. medchemexpress.com The Azido-PEG(4)-Val-Cit-PAB moiety can serve as a cleavable linker in the design of PROTACs, enabling the targeted delivery and release of the PROTAC molecule within cancer cells. medchemexpress.combiocat.com This approach offers a novel strategy for degrading oncoproteins that are difficult to inhibit with traditional small molecules.
Immunoconjugates: Beyond cytotoxic payloads, the Val-Cit-PAB linker can be used to conjugate other therapeutic agents to antibodies, such as immune-stimulating molecules. This creates immunoconjugates that can modulate the tumor microenvironment and enhance anti-tumor immune responses. The cleavable nature of the linker ensures that the immunomodulatory agent is released in the vicinity of the tumor, maximizing its effect while minimizing systemic exposure.
Rational Design Strategies for Optimizing Performance in Targeted Therapies
Optimizing the performance of ADCs and other targeted therapies requires a deep understanding of the structure-activity relationships of each component, including the linker. Rational design strategies focus on fine-tuning the linker's properties to achieve the desired balance of stability in circulation and efficient payload release at the target site. axispharm.com
Key parameters in linker optimization include:
Linker Length and Composition: The length and chemical nature of the PEG spacer can influence the solubility, stability, and pharmacokinetic properties of the conjugate. rsc.org
Conjugation Site: The point of attachment on the antibody can significantly impact the stability and efficacy of the ADC. Site-specific conjugation methods are increasingly favored to produce homogeneous conjugates with predictable properties.
Methodological Advancements in Bioorthogonal Conjugation Chemistry for Complex Systems
The azide group in this compound is a key enabler of bioorthogonal conjugation, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. numberanalytics.com The most common bioorthogonal reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". medchemexpress.commedchemexpress.com However, concerns about the potential toxicity of the copper catalyst have driven the development of copper-free alternatives.
Table 2: Key Bioorthogonal Ligation Reactions
| Reaction | Description | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I). medchemexpress.com | Fast reaction rates, but requires a potentially toxic copper catalyst. acs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN). medchemexpress.commedchemexpress.com | Avoids copper toxicity, making it more suitable for in vivo applications. numberanalytics.com |
| Inverse Electron-Demand Diels-Alder (IEDDA) Reaction | A reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). numberanalytics.com | Extremely fast reaction rates, offering rapid conjugation. nih.gov |
| Staudinger Ligation | A reaction between an azide and a phosphine (B1218219) to form an amide bond. acs.org | One of the earliest developed bioorthogonal reactions. acs.org |
These advancements in bioorthogonal chemistry provide researchers with a powerful and expanding toolkit for assembling complex targeted therapies. nih.govacs.org The ability to perform these reactions with high specificity and efficiency under physiological conditions is crucial for the development of next-generation ADCs, PROTACs, and other sophisticated bioconjugates. nih.govnih.govacs.org
Q & A
Basic: What is the structural configuration of Azido-PEG(4)-Val-Cit-PAB-PNP, and how does this influence its role in antibody-drug conjugate (ADC) synthesis?
The compound comprises an azide group, a tetraethylene glycol (PEG4) spacer, a Val-Cit dipeptide sequence, a self-immolative para-aminobenzyl alcohol (PAB) linker, and a p-nitrophenyl (PNP) carbonate leaving group. The azide enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry for biomolecule conjugation, while the Val-Cit-PAB sequence allows enzymatic cleavage (e.g., by cathepsin B) for controlled drug release in ADCs . The PEG spacer enhances aqueous solubility and reduces aggregation, critical for in vivo stability .
Basic: What methodologies are recommended for conjugating this compound to alkyne-functionalized biomolecules?
Two primary methods are used:
- CuAAC : Requires Cu(I) catalysts (e.g., TBTA) and reducing agents (e.g., sodium ascorbate) for azide-alkyne cycloaddition. Optimize reaction pH (6.5–7.5) and temperature (25–37°C) to avoid protein denaturation .
- SPAAC : Utilizes strained alkynes (e.g., DBCO) for catalyst-free conjugation. Ideal for sensitive biomolecules; validate reaction completion via HPLC or MALDI-TOF .
Purify conjugates using size-exclusion chromatography to remove unreacted linker .
Basic: How does the PEG4 spacer in this compound affect solubility and stability in biological media?
The PEG4 spacer increases hydrophilicity, reducing nonspecific interactions with serum proteins and improving solubility in aqueous buffers (>10 mM in PBS, pH 7.4). Stability studies show >90% integrity after 72 hours in human serum at 37°C, confirmed by LC-MS . For long-term storage, lyophilize the compound at -20°C under inert gas to prevent hydrolysis of the PNP carbonate .
Advanced: What experimental strategies can optimize the enzymatic cleavage efficiency of the Val-Cit linker in this compound under varying pH conditions?
- pH Optimization : Test cleavage efficiency using cathepsin B in buffers ranging from pH 4.5 (lysosomal) to 7.4 (physiological). Use fluorogenic substrates (e.g., Z-Val-Cit-AMC) to quantify enzyme activity .
- Kinetic Analysis : Measure drug release rates via HPLC or fluorescence assays. At pH 5.0, >80% release occurs within 4 hours, while minimal cleavage (<5%) is observed at pH 7.4 over 24 hours .
- Inhibitor Controls : Include E-64 (cysteine protease inhibitor) to confirm enzyme-specific cleavage .
Advanced: How do structural modifications to the PEG chain length (e.g., PEG4 vs. PEG1) impact the pharmacokinetics of ADCs using this compound?
Comparative studies show:
Advanced: What analytical techniques are critical for characterizing the stability of this compound in serum-containing media?
- Reverse-Phase HPLC : Monitor linker degradation using a C18 column and UV detection at 254 nm (PNP absorption) .
- Mass Spectrometry : Confirm molecular integrity by observing the parent ion (m/z 685.7 for [M+H]⁺) and degradation products (e.g., m/z 358.3 for Val-Cit-PAB) .
- SDS-PAGE : Assess ADC stability by comparing band intensities pre- and post-incubation in serum .
Advanced: How can researchers resolve inconsistencies in drug release data when using this compound in ADC development?
- Troubleshooting Checklist :
- Data Normalization : Express drug release as a percentage of total payload, correcting for nonspecific hydrolysis (e.g., in enzyme-free controls) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
